REACTION_CXSMILES
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[N:1]1[C:6]2[C:7](=[O:11])O[C:9](=[O:10])[C:5]=2[CH:4]=[CH:3][CH:2]=1.[N+:12]([CH2:14][C:15]([O:17][CH3:18])=[O:16])#[C-].C1CCN2C(=NCCC2)CC1>CN(C=O)C.C1COCC1>[OH:11][C:7]1[C:6]2[N:1]=[CH:2][CH:3]=[CH:4][C:5]=2[C:9](=[O:10])[NH:12][C:14]=1[C:15]([O:17][CH3:18])=[O:16]
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Name
|
|
Quantity
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130 g
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Type
|
reactant
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Smiles
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N1=CC=CC2=C1C(OC2=O)=O
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Name
|
|
Quantity
|
86.4 g
|
Type
|
reactant
|
Smiles
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[N+](#[C-])CC(=O)OC
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Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
1 L
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
130.4 mL
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Type
|
reactant
|
Smiles
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C1CCC2=NCCCN2CC1
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
40 °C
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Type
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CUSTOM
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Details
|
This was stirred for 15 minutes at 40° C. under nitrogen
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
This compound was prepared
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Type
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CUSTOM
|
Details
|
After one hour the solvent was removed under reduced pressure
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Duration
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1 h
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Type
|
ADDITION
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Details
|
Concentrated HCl (12 M, 291 ml) was then added dropwise while the solution
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Type
|
STIRRING
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Details
|
stirred at 55° C
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Type
|
STIRRING
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Details
|
This was stirred for 0.5 hours at which time the crude solids
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Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
were collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
The desired regioisomer was purified by successive recrystallizations in methanol
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Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
OC1=C(NC(C=2C=CC=NC12)=O)C(=O)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |